methyl 1-[({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-1H-pyrazole-5-carboxylate
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Overview
Description
METHYL 1-[({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that features a pyrazole ring, a quinazoline moiety, and a chlorinated pyrazole substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-[({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-1H-PYRAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and quinazoline intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
METHYL 1-[({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-1H-PYRAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline moiety or the pyrazole ring.
Substitution: The chlorinated pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
METHYL 1-[({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-1H-PYRAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 1-[({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to inhibition or activation of the target, depending on the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
- METHYL 1-[({3-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-1H-PYRAZOLE-5-CARBOXYLATE
- METHYL 1-[({3-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-1H-PYRAZOLE-5-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 1-[({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)METHYL]-1H-PYRAZOLE-5-CARBOXYLATE lies in its specific structural features, such as the chlorinated pyrazole ring and the quinazoline moiety. These features confer unique chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H23ClN6O3S |
---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
methyl 2-[[3-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-4-oxoquinazolin-2-yl]sulfanylmethyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C22H23ClN6O3S/c1-14-19(23)15(2)28(26-14)12-6-11-27-20(30)16-7-4-5-8-17(16)25-22(27)33-13-29-18(9-10-24-29)21(31)32-3/h4-5,7-10H,6,11-13H2,1-3H3 |
InChI Key |
BTDSCMUPSKQTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCN2C(=O)C3=CC=CC=C3N=C2SCN4C(=CC=N4)C(=O)OC)C)Cl |
Origin of Product |
United States |
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